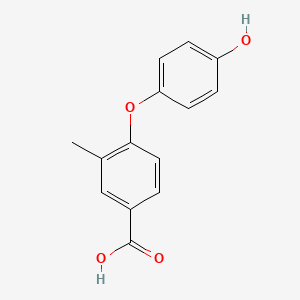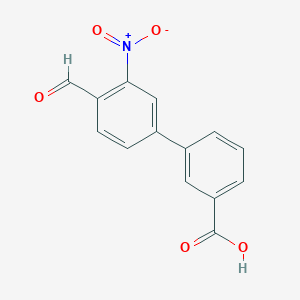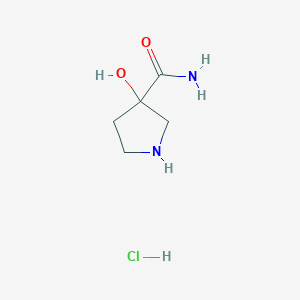![molecular formula C6H4BrN3O2 B1449782 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione CAS No. 57489-76-6](/img/structure/B1449782.png)
3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Overview
Description
“3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione” is a chemical compound that has been used in various scientific studies . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of organic compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported using a Suzuki–Miyaura cross-coupling reaction . This method involves the use of a wide variety of aryl and heteroaryl boronic acids and requires a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction has been used to modify “this compound” by introducing aryl groups at the C3 and C5 positions . This reaction can be performed using a wide variety of aryl and heteroaryl boronic acids .Scientific Research Applications
Phosphodiesterase Inhibitors : This compound has been synthesized and screened as a potent in vitro cAMP phosphodiesterase inhibitor. It showed significant sensitivity to changes in the length of the alkyl group in the pyrazolo[1,5-a]pyrimidine ring, influencing its inhibitory potency (Novinson et al., 1975).
Synthesis of Various Derivatives : It has been used as a precursor for synthesizing various derivatives like pyrrolo[3,4-c]pyrazole-4,6-diones and pyrazolo[3,4-d]pyrimidines. These compounds have been confirmed by elemental analysis and spectral data, indicating the compound’s versatility in chemical synthesis (Abdelhamid et al., 2008).
Facilitating Synthesis Processes : The compound has been identified as an intermediate that allows for direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This discovery offers an improvement over prior methods, especially when multiple unique substituents are to be incorporated (Catalano et al., 2015).
In Vitro Anticancer Activity : It has been used as a core structure in synthesizing novel series of pyrazolo[1,5-a]pyrimidines, showing significant in vitro cytotoxic activities against human cancer cell lines (Hassan et al., 2017).
Antimicrobial Activity : Derivatives of this compound have been synthesized and shown to exhibit adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in the arrest of the cell cycle at the G0-G1 stage, preventing the cell from entering the S phase and thus inhibiting cell proliferation .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .
Biochemical Analysis
Biochemical Properties
3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with monoamine oxidase B, an enzyme involved in the catabolism of monoamine neurotransmitters . The interaction between this compound and monoamine oxidase B is characterized by the formation of a stable enzyme-inhibitor complex, leading to a decrease in enzyme activity. This inhibition is significant in the context of neurodegenerative disorders, where elevated levels of monoamine oxidase B are often observed .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines, this compound has demonstrated potent cytotoxic activity, leading to cell cycle arrest and apoptosis . The influence of this compound on cell signaling pathways includes the inhibition of cyclin-dependent kinases, which are critical regulators of cell cycle progression . Additionally, this compound has been shown to modulate gene expression, particularly genes involved in apoptosis and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. For instance, its interaction with monoamine oxidase B involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the inhibitor-enzyme complex . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with persistent inhibition of target enzymes and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of neurodegenerative symptoms . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is dose-dependent, and careful dosage optimization is required to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic flux of this compound can influence its biological activity, as some metabolites may retain or even enhance the parent compound’s pharmacological properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize predominantly in the mitochondria and nucleus . In the mitochondria, it can interact with mitochondrial enzymes and proteins, affecting cellular respiration and energy production . In the nucleus, this compound can modulate gene expression by binding to DNA and transcription factors . Post-translational modifications, such as phosphorylation and acetylation, may also influence its subcellular localization and activity .
Properties
IUPAC Name |
3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O2/c7-3-2-8-10-5(12)1-4(11)9-6(3)10/h2H,1H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFBHZDFMBNDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=NN2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1449702.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)

![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)
![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B1449709.png)



![2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid](/img/structure/B1449715.png)


